t-Bu X-Phos Pd-G1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Bu X-Phos Pd-G1 is synthesized through a series of reactions involving the coupling of di-tert-butylphosphino with triisopropylbiphenyl and phenethylamine, followed by complexation with palladium chloride . The reaction conditions typically involve the use of solvents like dioxane and bases to facilitate the coupling reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
t-Bu X-Phos Pd-G1 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, electron-deficient anilines, and various bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, aryl amines, and other functionalized organic molecules .
Scientific Research Applications
t-Bu X-Phos Pd-G1 has a wide range of applications in scientific research, including:
Mechanism of Action
t-Bu X-Phos Pd-G1 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The palladium center in the compound coordinates with the reactants, lowering the activation energy and allowing the reaction to proceed more efficiently . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
Comparison with Similar Compounds
Similar Compounds
- XPhos Pd G1
- RuPhos Pd G1
- SPhos Pd G1
- BrettPhos Palladacycle
Uniqueness
t-Bu X-Phos Pd-G1 is unique due to its high efficiency and selectivity in cross-coupling reactions. It offers advantages such as lower catalyst loading and the ability to operate under mild conditions, making it a preferred choice for many synthetic applications .
Properties
Molecular Formula |
C37H56ClNPPd- |
---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;palladium;2-phenylethanamine;chloride |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-2,4-5H,6-7,9H2;1H;/q;-1;; |
InChI Key |
DHWDJQHLRAGGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C1=C[C-]=CC(=C1)CCN.[Cl-].[Pd] |
Origin of Product |
United States |
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